molecular formula C17H15ClF2N2O2 B4201237 N-(3-acetamido-2,4-dimethylphenyl)-2-chloro-4,5-difluorobenzamide

N-(3-acetamido-2,4-dimethylphenyl)-2-chloro-4,5-difluorobenzamide

Cat. No.: B4201237
M. Wt: 352.8 g/mol
InChI Key: PVSOFGBTUCLBIB-UHFFFAOYSA-N
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Description

N-(3-acetamido-2,4-dimethylphenyl)-2-chloro-4,5-difluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes an acetylamino group, dimethylphenyl group, and a difluorobenzamide moiety

Preparation Methods

The synthesis of N-(3-acetamido-2,4-dimethylphenyl)-2-chloro-4,5-difluorobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,5-difluorobenzoic acid and 3-amino-2,4-dimethylphenol.

    Acetylation: The 3-amino-2,4-dimethylphenol undergoes acetylation using acetic anhydride to form 3-(acetylamino)-2,4-dimethylphenol.

    Amide Formation: The acetylated product is then reacted with 2-chloro-4,5-difluorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-(3-acetamido-2,4-dimethylphenyl)-2-chloro-4,5-difluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and difluoro positions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The acetylamino group can be subjected to oxidation and reduction reactions. For example, oxidation using reagents like potassium permanganate can convert the acetylamino group to a nitro group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-acetamido-2,4-dimethylphenyl)-2-chloro-4,5-difluorobenzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential pharmaceutical and agrochemical applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-acetamido-2,4-dimethylphenyl)-2-chloro-4,5-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

N-(3-acetamido-2,4-dimethylphenyl)-2-chloro-4,5-difluorobenzamide can be compared with other similar compounds, such as:

    N-[4-(acetylamino)butyl]-3-(3,4-dihydroxyphenyl)-2-propenamide: This compound has a similar acetylamino group but differs in the phenyl and propenamide moieties.

    3’-N-{[4-(acetylamino)phenyl]sulfonyl}-3’-N-demethylazithromycin: This compound contains an acetylamino group and is related to azithromycin, an antibiotic.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-acetamido-2,4-dimethylphenyl)-2-chloro-4,5-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF2N2O2/c1-8-4-5-15(9(2)16(8)21-10(3)23)22-17(24)11-6-13(19)14(20)7-12(11)18/h4-7H,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSOFGBTUCLBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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